
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride is a chemical compound with the molecular formula C19H25NO2·HCl This compound is known for its complex structure, which includes a benzenethanamine backbone with methoxy groups and a phenylethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenethanamine Backbone: This step involves the reaction of benzene with ethanamine under specific conditions to form the benzenethanamine backbone.
Introduction of Methoxy Groups: Methoxy groups are introduced to the 3 and 4 positions of the benzene ring through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Addition of the Phenylethyl Substituent: The phenylethyl group is added to the nitrogen atom of the benzenethanamine backbone through a substitution reaction, often using phenylethyl bromide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzenethanamine, 3,4-dimethoxy-N-(2-phenylethyl)-, hydrochloride
- Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, sulfate
- Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, nitrate
Uniqueness
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
13174-08-8 |
|---|---|
分子式 |
C19H26ClNO2 |
分子量 |
335.9 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)ethyl-(1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15(13-16-7-5-4-6-8-16)20-12-11-17-9-10-18(21-2)19(14-17)22-3;/h4-10,14-15,20H,11-13H2,1-3H3;1H |
InChIキー |
CXXSNFVGSYSCKQ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)[NH2+]CCC2=CC(=C(C=C2)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


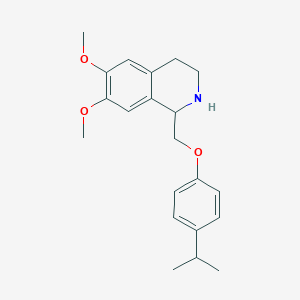
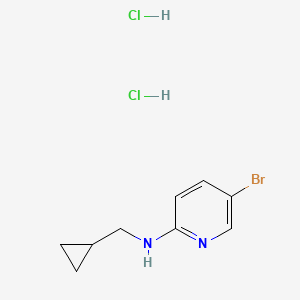
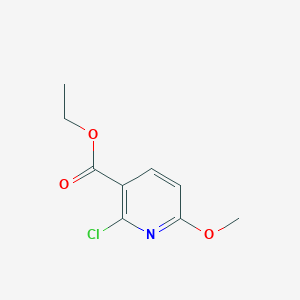
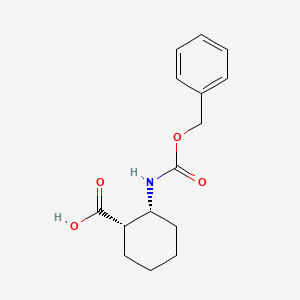
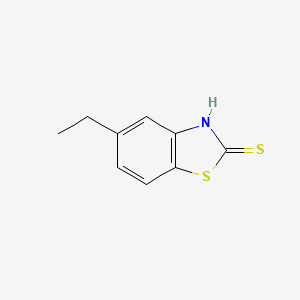

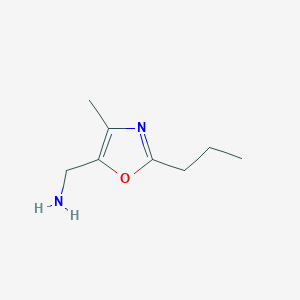
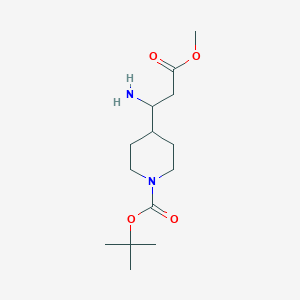
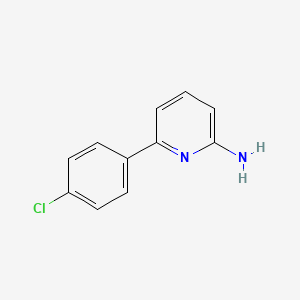
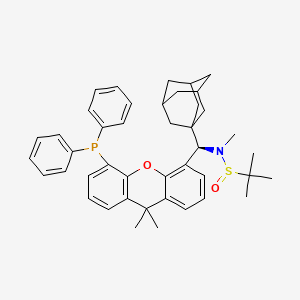


![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)
![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
